1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 131424-26-5
VCID: VC21170422
InChI: InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate

CAS No.: 131424-26-5

Cat. No.: VC21170422

Molecular Formula: C19H17NO5

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate - 131424-26-5

Specification

CAS No. 131424-26-5
Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
IUPAC Name 1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate
Standard InChI InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Standard InChI Key SHACEZDXNVJBJJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC

Introduction

Chemical Identity and Structure

Basic Identification

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is an organic compound belonging to the indole family, featuring a bicyclic structure with a benzene ring fused to a pyrrole ring, along with several functional groups. This compound is identified by specific chemical identifiers that facilitate its recognition in scientific databases and research publications .

The compound possesses multiple standardized identifiers as outlined in the table below:

Identifier TypeValue
CAS Number131424-26-5
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
IUPAC Name1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate
InChI KeySHACEZDXNVJBJJ-UHFFFAOYSA-N

The uniqueness of this compound stems from its particular substitution pattern, with a methoxy group at the 6-position of the indole ring and carboxylate groups at positions 1 and 3, esterified with benzyl and methyl groups respectively .

Structural Characteristics

The structural framework of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate consists of an indole core with three key functional groups: a methoxy substituent at position 6, a benzyl carboxylate at position 1 (N-position), and a methyl carboxylate at position 3. This arrangement of functional groups contributes to the compound's chemical reactivity, solubility profile, and potential biological interactions .

The indole ring system provides a rigid, planar aromatic core that can engage in π-π stacking interactions with other aromatic systems, such as those found in proteins and nucleic acids. The methoxy group at position 6 increases electron density in the aromatic system and can participate in hydrogen bonding interactions as an acceptor. The carboxylate groups at positions 1 and 3 introduce additional functional diversity and potential reaction sites .

Physicochemical Properties

Physical Properties

While specific experimental data on physical properties of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is limited in the available literature, certain properties can be inferred from its chemical structure and molecular weight. The compound exists as a solid at room temperature, with physical characteristics typical of indole derivatives of similar molecular weight and substitution pattern .

Chemical Reactivity

The chemical reactivity of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is primarily determined by its functional groups. The compound contains two ester groups that are susceptible to hydrolysis under acidic or basic conditions, potentially generating carboxylic acids. The indole core typically undergoes electrophilic aromatic substitution reactions, with the 2-position being particularly reactive in indoles .

Additionally, the benzyl group attached to the nitrogen atom can be removed under appropriate conditions (such as hydrogenolysis), providing a means for further chemical modifications. The methoxy group can also be cleaved under certain conditions to yield the corresponding hydroxyl derivative .

Applications and Biological Activity

Research Applications

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is primarily utilized for industrial and scientific research purposes . As a functionalized indole derivative, it serves as a valuable building block or intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications .

The compound may also function as a model substrate for studying various chemical transformations, including selective ester hydrolysis, protecting group strategies, and modification of the indole core. These studies contribute to the broader understanding of chemical reactivity and synthetic methodologies .

Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate, differing in substitution patterns or core structure. These analogs provide valuable comparative contexts for understanding structure-activity relationships and physicochemical properties .

Notable structural analogs include:

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate131424-24-3C18H15NO4Lacks the 6-methoxy group
1-Benzyl-1H-indole3377-71-7C15H13NLacks the carboxylate groups and the 6-methoxy substituent
cis-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate1227916-30-4C16H21NO4Contains a piperidine ring instead of indole, with methyl at position 6

The most closely related analog is 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate, which differs only in the absence of the methoxy group at position 6. This compound has shown potential antimicrobial and anticancer properties in preliminary studies, suggesting that the 6-methoxyindole derivative might exhibit similar or modified biological activities .

Structure-Activity Relationships

The substitution pattern in 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate could significantly influence its biological activities compared to its analogs. The methoxy group at position 6 introduces additional hydrogen bond acceptor capability and alters the electronic properties of the indole ring system .

Research Outlook and Future Directions

Current Research Status

Research on 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate appears to be in relatively early stages, with limited published literature focusing specifically on this compound. Current applications center primarily on its use as a research chemical in industrial and scientific contexts, with potential for expanding into more targeted studies of its biological activities and synthetic utility .

The compound's structural features make it a promising candidate for further investigation, particularly in light of the preliminary biological activities observed in closely related analogs. The indole scaffold's prominence in drug discovery further underscores the potential significance of this compound and its derivatives in pharmaceutical research .

Future Research Directions

Several promising avenues for future research involving 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate can be identified:

  • Comprehensive biological activity screening to elucidate potential pharmacological properties, particularly in antimicrobial and anticancer domains

  • Structure-activity relationship studies through systematic modification of functional groups

  • Development of synthetic methodologies utilizing this compound as a key intermediate

  • Investigation of potential applications in materials science, particularly in the development of functional organic materials

  • Detailed toxicological assessments to establish a more comprehensive safety profile

These research directions would contribute significantly to the understanding of this compound and potentially reveal novel applications in various scientific and industrial fields .

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